molecular formula C10H10O B167653 1-Phenylbut-3-yn-1-ol CAS No. 1743-36-8

1-Phenylbut-3-yn-1-ol

Cat. No.: B167653
CAS No.: 1743-36-8
M. Wt: 146.19 g/mol
InChI Key: WBUZTCYOCCUTDV-UHFFFAOYSA-N
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Description

1-Phenylbut-3-yn-1-ol is an organic compound with the molecular formula C10H10O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group attached to a butynol chain. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Phenylbut-3-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It has potential applications in the development of new drugs and therapeutic agents. Its derivatives are being investigated for their biological activity and potential medicinal properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

1-Phenylbut-3-yn-1-ol is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Mode of Action

The exact mode of action of 1-Phenylbut-3-yn-1-ol is not well-documented. It’s possible that the compound interacts with its targets by binding to active sites, altering the targets’ conformation, and influencing their function. The presence of the phenyl and hydroxyl groups in the compound may play a role in these interactions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The compound’s effects would depend on its mode of action and the biochemical pathways it influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .

Biochemical Analysis

Biochemical Properties

1-Phenylbut-3-yn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to organic substrates. For instance, it can act as a substrate for enzymes involved in hydroxylation and oxidation reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of transient enzyme-substrate complexes, which facilitate the conversion of the compound into more reactive intermediates .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it may inhibit or activate specific kinases, leading to alterations in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. These effects on cell signaling and gene expression can ultimately affect cellular metabolism and other vital cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their catalytic activity. For instance, this compound may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing the substrate from accessing it. Alternatively, it may enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These pathways may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and influence its biological activity. The interactions with specific enzymes can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification and trafficking processes .

Preparation Methods

1-Phenylbut-3-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound. Another method involves the use of propargyl bromide and benzaldehyde in the presence of a base, followed by reduction .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to increase yield and efficiency.

Chemical Reactions Analysis

1-Phenylbut-3-yn-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 1-Phenylbut-3-yn-1-one, 1-Phenylbut-3-yn-1-amine, and various substituted derivatives.

Comparison with Similar Compounds

1-Phenylbut-3-yn-1-ol can be compared with other similar compounds, such as:

    1-Phenylbut-2-yn-1-ol: This compound has a similar structure but with the triple bond located at a different position in the carbon chain.

    1-Phenylprop-2-yn-1-ol: This compound has one less carbon atom in the chain, making it a shorter homolog.

    1-Phenylbut-3-yn-2-ol: This compound has the hydroxyl group attached to a different carbon atom in the chain.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the triple bond and hydroxyl group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-phenylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZTCYOCCUTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452023
Record name 1-phenylbut-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-36-8
Record name 1-phenylbut-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbut-3-yn-1-ol
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Synthesis routes and methods I

Procedure details

19.5 Grams of 2-chloroallylphenylcarbinol were dissolved in 100.0 g of 1,3-diaminopropane, and 9.2 g of sodium methylate were added. The mixture was allowed to react at 30° C. for 16 hours. Then, the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. The filtrate was concentrated under reduced pressure, and the resultant oily substance was purified by silica gel column chromatography to give 12.6 g of phenylpropargylcarbinol, nD20 =1.546, FI-MS m/e 146(M+), propargyl compound/ allene compound=93.0/7.0.
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sodium methylate
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9.2 g
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Synthesis routes and methods II

Procedure details

40.00 Grams of the 2-chloroallylphenylcarbinol obtained above were disolved in 400 g of N,N-dimethylformamide, and 17.52 g of sodium hydroxide in a flake form were added. The mixture was stirred at 25° C. for 7 hours. After the reaction was completed the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. The filtrate was concentrated under reduced pressure, and then the concentration residue was subjected to extraction with toluene, washed with a 7% sodium carbonate aqueous solution and dried over sodium sulfate. The desiccant was filtered off, and the toluene was distilled off under reduced pressure. The resultant oily substance was distilled under reduced pressure to give 30.84 g of phenylpropargylcarbinol. The results were as follows.
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17.52 g
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400 g
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Synthesis routes and methods III

Procedure details

40.00 Grams of 2-chloroallylphenylcarbinol were dissolved in 400 g of dimethylformamide, and 36.85 g of potassium hydroxide in a flake form were added. The mixture was stirred at room temperature for 2 hours and then neutralized with a 20% acetic acid aqueous solution. The resultant mixture was subjected to extraction with toluene. The toluene phase was washed with water and then dried over magnesium sulfate. The desiccant was filtered off, and the toluene was distilled off under reduced pressure to give 31.35 g of phenylpropargylcarbinol, nD20 =1.546, FI-MS m/e 146 (M+), propargyl compound/allene compound=92.3/7.7.
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0 (± 1) mol
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400 g
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36.85 g
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Synthesis routes and methods IV

Procedure details

To 0.425 ml (1.43 mmol) of tetraisopropoxytitanium and 10 ml of ethyl ether solution of propargyl bromide (0.127 ml, 1.43 mmol) was added dropwise at −50° C. 1.90 ml of 1.43M ethyl ether solution containing isopropylmagnesium bromide (2.72 mmol). After stirring at −50° C. to −40° C. for 1 hour, the reaction liquid was given 0.102 ml (1.0 mmol) of benzaldehyde at −40° C. and heated to −20° C. over 30 minutes. With 1N hydrochloric acid added, the solution was heated to room temperature and separated into layers. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate. After drying with anhydrous magnesium sulfate, the solution was freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography. Thus there was obtained 124 mg of 4-phenyl-1-butyn-4-ol (85% yields based on benzaldehyde).
Quantity
0.102 mL
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reactant
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0 (± 1) mol
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reactant
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0.127 mL
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reactant
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0.425 mL
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catalyst
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10 mL
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2.72 mmol
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1.9 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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